An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis and characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a key pharmacophore known for a wide range of biological activities.[1][2][3][4] This guide details the multi-step synthetic pathway, starting from propionic acid, and outlines the rigorous analytical methods used to confirm the structure, purity, and identity of the final compound. All experimental protocols are described in detail, and quantitative data are presented in clear, tabular formats. Logical workflows for synthesis and characterization are visualized using process diagrams to facilitate understanding.
Introduction
The 1,3,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry due to its diverse pharmacological properties, which include antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities.[1][2] The incorporation of a thiol group at the 2-position of the oxadiazole ring can further enhance its biological profile and provides a reactive handle for the synthesis of various derivatives.[5] These compounds are known to exist in a thiol-thione tautomeric equilibrium, a feature that can influence their biological activity and chemical reactivity.[6] This guide focuses specifically on the 5-ethyl substituted analogue, providing a detailed protocol for its preparation and a thorough analysis of its physicochemical and spectral properties.
Synthesis Pathway
The synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol is accomplished through a three-step process. The pathway begins with the esterification of propionic acid to form ethyl propionate. This ester is then converted into its corresponding acid hydrazide, propionyl hydrazide. The final step involves the cyclization of the hydrazide with carbon disulfide in a basic medium to yield the target 1,3,4-oxadiazole ring.[1]
Caption: Synthetic workflow for 5-Ethyl-1,3,4-oxadiazole-2-thiol.
Experimental Protocols
Step 1: Synthesis of Ethyl Propionate
-
To a 250 mL round-bottom flask, add propionic acid (0.1 mol), absolute ethanol (50 mL), and a few drops of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 4 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Pour the residue into 100 mL of cold water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with a 5% sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl propionate.
Step 2: Synthesis of Propionyl Hydrazide
-
In a 250 mL round-bottom flask, dissolve ethyl propionate (0.1 mol) in absolute ethanol (80 mL).
-
Add hydrazine hydrate (80%, 0.2 mol) to the solution.[1]
-
Heat the reaction mixture under reflux for 8 hours.[1] The progress can be monitored by TLC.
-
After the reaction is complete, distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Upon cooling, a solid product will precipitate. Collect the crude solid by filtration.
-
Wash the solid with cold water and recrystallize from aqueous ethanol to yield pure propionyl hydrazide.
Step 3: Synthesis of 5-Ethyl-1,3,4-oxadiazole-2-thiol
-
In a 250 mL round-bottom flask, dissolve propionyl hydrazide (0.1 mol) and potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).[7]
-
Add carbon disulfide (0.12 mol) dropwise to the stirred solution.[7][8]
-
Heat the mixture under reflux for 10-12 hours, until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).[7][8]
-
Monitor the reaction completion using TLC.
-
After cooling, concentrate the reaction mixture by evaporating the excess solvent.
-
Dissolve the resulting residue in a small amount of cold water.
-
Acidify the solution to a pH of 5-6 with dilute hydrochloric acid or acetic acid to precipitate the product.[8]
-
Filter the resulting solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent such as ethanol-water to obtain pure 5-Ethyl-1,3,4-oxadiazole-2-thiol.
Characterization
The synthesized compound is characterized using a variety of analytical techniques to confirm its identity, structure, and purity. This involves determining its physical properties and analyzing its spectroscopic data.
Caption: Workflow for the characterization of the synthesized compound.
Physical and Spectroscopic Data
The expected analytical data for 5-Ethyl-1,3,4-oxadiazole-2-thiol are summarized below based on characteristic values for analogous structures.
Table 1: Physicochemical Properties
| Property | Observed Value |
|---|---|
| Molecular Formula | C₄H₆N₂OS |
| Molecular Weight | 130.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Specific to lab results (°C) |
Table 2: Infrared (FT-IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3100 | N-H stretching | Thione (amide) form |
| ~2980, 2940 | C-H stretching (asym/sym) | Ethyl group |
| ~2550 | S-H stretching (weak) | Thiol form |
| ~1610 | C=N stretching | Oxadiazole ring |
| ~1500 | N-H bending | Thione form |
| ~1340 | C=S stretching | Thione form |
| ~1050 | C-O-C stretching | Oxadiazole ring |
Note: The presence of both N-H and S-H (weak) bands may indicate the existence of a thiol-thione tautomeric mixture in the solid state.[6][8]
Table 3: ¹H NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~14.0 | Singlet (broad) | 1H | -NH (Thione) or -SH (Thiol) |
| ~2.80 | Quartet | 2H | -CH₂- |
| ~1.25 | Triplet | 3H | -CH₃ |
Table 4: ¹³C NMR Spectral Data (DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~178 | C=S (Thione) |
| ~162 | C=N (Oxadiazole C5) |
| ~22 | -CH₂- |
| ~10 | -CH₃ |
Note: The chemical shifts for the oxadiazole ring carbons (C2 and C5) are characteristic for this class of compounds.[9]
Table 5: Mass Spectrometry (MS) Data
| m/z | Assignment |
|---|---|
| 130 | [M]⁺ (Molecular ion) |
| 101 | [M - C₂H₅]⁺ |
| 73 | [M - C₂H₅N₂]⁺ |
Characterization Protocols
-
Melting Point: The melting point is determined using a digital melting point apparatus with an open-end capillary tube and is reported uncorrected.[1]
-
FT-IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrophotometer using KBr pellets over a range of 4000-400 cm⁻¹.[10]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz spectrometer.[1] The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆), and tetramethylsilane (TMS) is used as an internal standard.
-
Mass Spectrometry: The mass spectrum is recorded on an EIMS spectrometer to confirm the molecular weight of the synthesized compound.[1]
Conclusion
This guide has detailed the synthetic route and comprehensive characterization of 5-Ethyl-1,3,4-oxadiazole-2-thiol. The described three-step synthesis is a reliable method for obtaining the target compound. The provided characterization data and protocols serve as a benchmark for researchers to verify the successful synthesis and purity of this valuable heterocyclic building block, paving the way for its further investigation and application in drug discovery and development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijari.org [ijari.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-Furan-2yl-4H [1,2,4] triazole-3-thiol and Their Thiol-Thione Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
